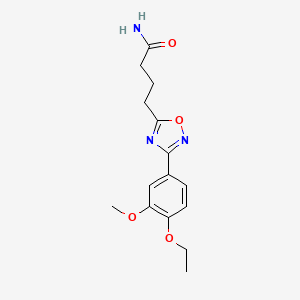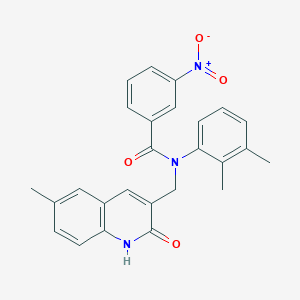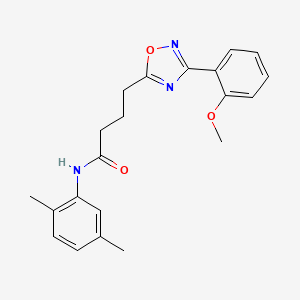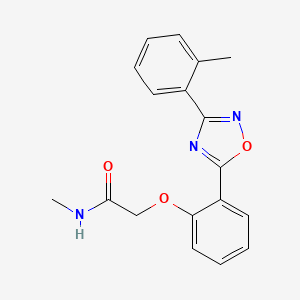
N-methyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as MTOA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTOA is a member of the oxadiazole family of compounds and has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
MTOA has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, MTOA has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In pharmacology, MTOA has been studied for its potential use as a probe for the study of protein-ligand interactions. In materials science, MTOA has been investigated for its potential use as a building block for the synthesis of functional materials.
作用機序
The mechanism of action of MTOA is not yet fully understood. However, studies have shown that MTOA is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that MTOA has various biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, MTOA has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect on neuronal cells, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
MTOA has several advantages as a research tool. It is relatively easy to synthesize, and high yields can be obtained using the established synthesis method. It is also stable under standard laboratory conditions. However, MTOA has some limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. It is also relatively expensive, which may limit its use in some laboratories.
将来の方向性
There are several potential future directions for research involving MTOA. One area of interest is the development of MTOA analogs with improved pharmacological properties. Another area of interest is the study of the interaction between MTOA and other proteins and enzymes. Additionally, the use of MTOA as a building block for the synthesis of functional materials is an area of growing interest. Finally, the potential use of MTOA in the treatment of other neurological disorders, such as Parkinson's disease, is an area that warrants further investigation.
In conclusion, MTOA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research in this area could lead to the development of new drugs, materials, and therapies for a variety of neurological disorders.
合成法
The synthesis of MTOA involves the reaction of 2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenol with N-methylglycine methyl ester hydrochloride in the presence of triethylamine. The resulting compound is then purified through recrystallization. This method has been proven to be efficient and reliable in producing high yields of MTOA.
特性
IUPAC Name |
N-methyl-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-3-4-8-13(12)17-20-18(24-21-17)14-9-5-6-10-15(14)23-11-16(22)19-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNQFJIXQLBMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

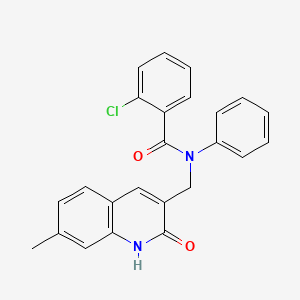
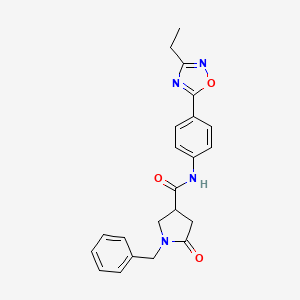
![N-[3-(1H-imidazol-1-yl)propyl]-1-(naphthalene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B7716277.png)

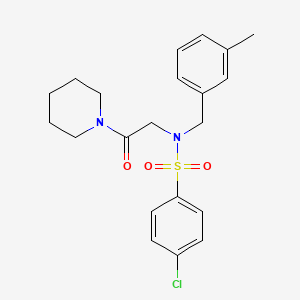
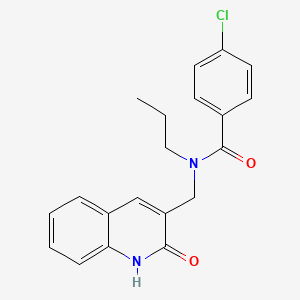
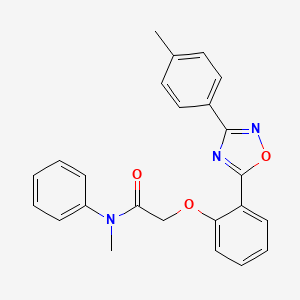
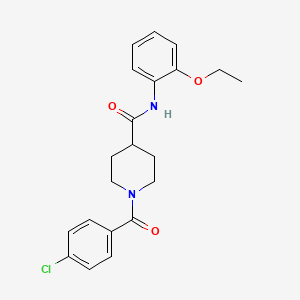
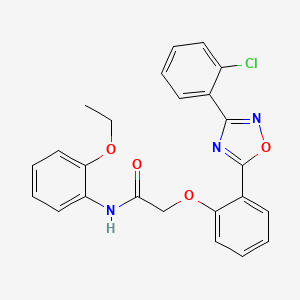
![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716321.png)
